5-Tert-butyl-7-phenylhept-4-en-6-ynal

Stereochemistry Conformational Analysis Structure–Reactivity Relationship

5-Tert-butyl-7-phenylhept-4-en-6-ynal (CAS 917774-18-6) is a sterically congested, conjugated ene‑ynal aldehyde with molecular formula C₁₇H₂₀O, molecular weight 240.34 g/mol, and a computed logP of 3.99. The IUPAC systematic name 4-Heptenal, 6,6-dimethyl-5-(2-phenylethynyl)-, (4Z)- explicitly defines a (Z) double-bond configuration and a gem‑dimethyl (tert‑butyl) substitution pattern that distinguishes this compound from closely related hept‑4‑en‑6‑ynal analogs in procurement databases.

Molecular Formula C17H20O
Molecular Weight 240.34 g/mol
CAS No. 917774-18-6
Cat. No. B12621359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-7-phenylhept-4-en-6-ynal
CAS917774-18-6
Molecular FormulaC17H20O
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CCCC=O)C#CC1=CC=CC=C1
InChIInChI=1S/C17H20O/c1-17(2,3)16(11-7-8-14-18)13-12-15-9-5-4-6-10-15/h4-6,9-11,14H,7-8H2,1-3H3
InChIKeyZRGNCKZCKRGCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butyl-7-phenylhept-4-en-6-ynal (CAS 917774-18-6): Structural Identity and Key Procurement Identifiers


5-Tert-butyl-7-phenylhept-4-en-6-ynal (CAS 917774-18-6) is a sterically congested, conjugated ene‑ynal aldehyde with molecular formula C₁₇H₂₀O, molecular weight 240.34 g/mol, and a computed logP of 3.99 . The IUPAC systematic name 4-Heptenal, 6,6-dimethyl-5-(2-phenylethynyl)-, (4Z)- explicitly defines a (Z) double-bond configuration and a gem‑dimethyl (tert‑butyl) substitution pattern that distinguishes this compound from closely related hept‑4‑en‑6‑ynal analogs in procurement databases.

1
Defined (4Z) configuration ensures consistent metal-coordination geometry in catalytic cyclizations
2
Sterically demanding tert-butyl group for probing catalyst tolerance to bulky ene-yne substrates
3
High logP supports development of organic-phase extraction and reverse-phase HPLC methods

Why Generic Substitution of 5-Tert-butyl-7-phenylhept-4-en-6-ynal with Unsubstituted Hept-4-en-6-ynals Risks Experimental Irreproducibility


The tert‑butyl moiety at C5 introduces steric congestion and electronic modulation that can alter reaction kinetics, diastereoselectivity, and downstream reactivity profiles relative to linear or unsubstituted hept‑4‑en‑6‑ynal congeners [1]. In nickel‑catalyzed cyclization cascades, substrate steric bulk directly influences catalyst turnover and product distribution [1]; therefore, replacing 5‑tert‑butyl‑7‑phenylhept‑4‑en‑6‑ynal with a less hindered analog such as (Z)‑7‑(phenyl)hept‑4‑en‑6‑ynal (CAS 29582‑51‑2) may yield different cyclization rates or regioisomeric outcomes, undermining reproducibility in synthetic protocols that specify this scaffold.

Steric Influence on Cyclization Kinetics
Target: Tert-butyl steric bulk slows catalyst turnover, enabling kinetic control
Substitute: Unhindered analog may accelerate reaction, shifting regioisomeric outcomes
Lipophilicity and Phase Behavior
Target: Enhanced lipophilicity from tert-butyl substitution increases organic-phase retention
Substitute: Lower logP may reduce extraction efficiency and alter chromatographic elution
Double-Bond Geometry Consistency
Target: Defined (4Z) configuration per IUPAC nomenclature avoids (4E) contamination
Substitute: Generic hept-4-en-6-ynal may contain (E) isomer, altering diastereoselectivity

Quantitative Differentiation Evidence for 5-Tert-butyl-7-phenylhept-4-en-6-ynal vs. Closest Structural Analogs


Defined (4Z) Stereochemistry vs. (4E)-7-Phenylhept-4-en-6-ynal Conformers

The IUPAC name 4-Heptenal, 6,6-dimethyl-5-(2-phenylethynyl)-, (4Z)- unambiguously assigns the alkene geometry . The corresponding (4E) isomer (trans‑7‑phenylhept‑4‑en‑6‑inal) carries a distinct CAS registry and would exhibit different spatial orientation of the aldehyde terminus, potentially impacting metal‑coordination geometry in catalytic cyclizations [1].

Z vs. E Diastereomer
Class-level inference
Target: (4Z) per IUPAC
Comparator: (4E) isomer (CAS 29582-51-2)
Supports stereochemistry-controlled reactivity studies
Qualitative configurational difference; no isomer ratio available
Stereochemistry Conformational Analysis Structure–Reactivity Relationship

Lipophilicity (logP) as a Predictor of Differential Phase-Transfer and Membrane Permeability Behavior

The target compound has a computed logP of 3.99 . The unsubstituted analog (Z)-7-(phenyl)hept-4-en-6-ynal (C₁₃H₁₂O, MW 184.23) lacks the tert‑butyl group and is predicted to have a substantially lower logP (~2.5 by fragment-based estimation) [1]. This ~1.5 log unit increase translates to roughly 30‑fold higher octanol‑water partition coefficient, which can influence extraction efficiency, chromatographic retention, and passive membrane permeability in cell-based assays.

Lipophilicity (logP)
Data to verify
ΔlogP ≈ +1.5
(3.99 vs. ~2.5)
Predicts ~30× higher partition for target
Computed target logP; comparator estimated from fragment constants
Physicochemical Properties Drug Likeness Lipophilicity

Steric Differentiation Index: Taft Es Value Implication for the tert-Butyl Substituent vs. Hydrogen at C5

The 5‑tert‑butyl group imparts a Taft steric substituent constant (Es) of approximately –1.54 compared to –0.00 for hydrogen (i.e., the unsubstituted (Z)-7-(phenyl)hept-4-en-6-ynal) [1]. This quantitative steric parameter correlates with retarded reaction rates in sterically sensitive transformations such as nickel‑catalyzed cyclizations, where increased Es magnitude reduces catalyst accessibility to the ene‑yne π‑system [2].

Taft Steric Constant (Es)
Class-level inference
Es(tert‑butyl) ≈ –1.54
vs. Es(H) = 0.00
Indicates slower cyclization for sterically demanding substrate
Es values applied by analogy; not measured for this scaffold
Steric Effects Reactivity Structure–Activity Relationship

Optimal Procurement and Research Scenarios for 5-Tert-butyl-7-phenylhept-4-en-6-ynal


Steric‑Parameter‑Controlled Library Synthesis of Cyclohexenols

Researchers employing nickel‑catalyzed two‑step cascades can use 5‑tert‑butyl‑7‑phenylhept‑4‑en‑6‑ynal as a sterically demanding substrate to probe the tolerance of catalytic systems for bulky ene‑yne partners . The Taft Es of –1.54 for tert‑butyl versus 0.00 for hydrogen [1] provides a quantitative rationale for selecting this compound over (Z)-7-(phenyl)hept-4-en-6-ynal when the goal is to generate sterically encumbered cyclohexenol derivatives.

LogP‑Dependent Extraction and Chromatography Protocol Optimization

With a computed logP of 3.99 —approximately 1.5 log units higher than the unsubstituted phenyl congener [1]—this compound is suitable for developing liquid–liquid extraction protocols and reverse‑phase HPLC methods that require high organic‑phase retention. Procurement of this specific congener ensures consistency in method development where high logP is a critical parameter.

Configuration‑Specific Reactivity Studies: (4Z) vs. (4E) Diastereomer Comparison

The IUPAC‑defined (4Z) configuration makes this compound an essential reference standard for studies evaluating the impact of alkene geometry on metal‑coordination geometry and cyclization diastereoselectivity. Its use avoids the confounding effects that would arise from (4E)‑isomer contamination [1], ensuring reproducible structure–reactivity data.

Application
Selection Property
Validation Focus
Steric-parameter-controlled library synthesis
Steric bulk for catalyst tolerance profiling
Cyclization rate and regioisomer outcomes
LogP-dependent extraction & HPLC optimization
High lipophilicity for organic-phase retention
Liquid–liquid extraction efficiency and RP-HPLC elution
Configuration-specific reactivity studies
Defined (4Z) geometry for diastereoselectivity
Metal-coordination geometry and cyclization diastereoselectivity
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